Cas no 2172602-16-1 (tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate)

Tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a piperidine core functionalized with a 1,2-thiazol-4-yl group and a Boc-protected amine, offering reactivity for further derivatization. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is useful in constructing bioactive molecules, including kinase inhibitors and heterocyclic scaffolds. Its well-defined stereochemistry and purity make it suitable for precision synthesis. The thiazole moiety contributes to potential biological activity, making it a valuable building block in medicinal chemistry research.
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate structure
2172602-16-1 structure
Product name:tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
CAS No:2172602-16-1
MF:C13H21N3O2S
Molecular Weight:283.389741659164
CID:5895862
PubChem ID:165598024

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
    • EN300-1626736
    • 2172602-16-1
    • インチ: 1S/C13H21N3O2S/c1-12(2,3)18-11(17)16-6-4-13(14,5-7-16)10-8-15-19-9-10/h8-9H,4-7,14H2,1-3H3
    • InChIKey: QQRCLSVAKBPNFQ-UHFFFAOYSA-N
    • SMILES: S1C=C(C=N1)C1(CCN(C(=O)OC(C)(C)C)CC1)N

計算された属性

  • 精确分子量: 283.13544809g/mol
  • 同位素质量: 283.13544809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 335
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 96.7Ų

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1626736-0.5g
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
2172602-16-1
0.5g
$1014.0 2023-06-04
Enamine
EN300-1626736-50mg
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
2172602-16-1
50mg
$1068.0 2023-09-22
Enamine
EN300-1626736-0.1g
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
2172602-16-1
0.1g
$930.0 2023-06-04
Enamine
EN300-1626736-2.5g
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
2172602-16-1
2.5g
$2071.0 2023-06-04
Enamine
EN300-1626736-0.05g
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
2172602-16-1
0.05g
$888.0 2023-06-04
Enamine
EN300-1626736-0.25g
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
2172602-16-1
0.25g
$972.0 2023-06-04
Enamine
EN300-1626736-250mg
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
2172602-16-1
250mg
$1170.0 2023-09-22
Enamine
EN300-1626736-500mg
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
2172602-16-1
500mg
$1221.0 2023-09-22
Enamine
EN300-1626736-100mg
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
2172602-16-1
100mg
$1119.0 2023-09-22
Enamine
EN300-1626736-10.0g
tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate
2172602-16-1
10g
$4545.0 2023-06-04

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate 関連文献

tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate (CAS No. 2172602-16-1)

Tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate, with the chemical formula C₁₁H₁₄N₂OS, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a tert-butyl group, an amino group, and a 1,2-thiazole moiety in its structure contributes to its unique chemical properties and biological relevance.

The CAS number 2172602-16-1 provides a unique identifier for this compound, ensuring precise classification and differentiation in chemical databases and literature. This numbering system is crucial for researchers and manufacturers to accurately reference and retrieve information related to this specific molecule.

In recent years, piperidine derivatives have garnered considerable attention due to their role as key scaffolds in drug design. The tert-butyl group enhances the lipophilicity of the molecule, making it more suitable for membrane permeability, while the amino group serves as a potential site for hydrogen bonding interactions with biological targets. The 1,2-thiazole ring is particularly noteworthy, as it is frequently found in bioactive compounds and has been implicated in various pharmacological effects.

Recent studies have highlighted the therapeutic potential of compounds containing the thiazole scaffold. For instance, derivatives of thiazole have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The structure of tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate suggests that it may exhibit similar biological activities. Specifically, the combination of the piperidine ring and the thiazole moiety could interfere with key enzymatic pathways or receptor interactions relevant to diseases such as cancer and inflammation.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The amino group can be further functionalized to enhance binding affinity or selectivity towards specific targets. Additionally, the tert-butyl group provides steric hindrance that can optimize pharmacokinetic profiles by improving solubility and reducing metabolic degradation.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules like tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, including kinases and transcription factors involved in cell signaling pathways. These interactions may lead to novel therapeutic interventions for conditions characterized by dysregulated signaling.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the amino group and thiazole moiety, followed by protection-deprotection strategies to manipulate reactive sites. The use of advanced catalytic systems has improved the efficiency of these reactions, making large-scale production more feasible.

In conclusion, tert-butyl 4-amino-4-(1,2-thiazol-4-yl)piperidine-1-carboxylate represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and predicted biological activities make it an attractive scaffold for developing new drugs. As research continues to uncover the therapeutic potential of piperidine derivatives containing thiazole moieties, compounds like this one are likely to play a significant role in addressing unmet medical needs.

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